2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Crystal Engineering Charge-Transfer Complexes Host-Guest Chemistry

Researchers requiring predictable regioselectivity in Nenitzescu indole syntheses or tunable redox potentials in materials chemistry often face isomeric mixtures with generic quinones. This 2-chloro-5-methyl-1,4-benzoquinone solves that via its unique ortho-substitution pattern. - Forces ortho addition in Nenitzescu reactions, eliminating isomeric byproducts that reduce yield. - Serves as a selective electron acceptor for chiral host-guest systems, unmatched by tetrafluoro analogs. - Supplied with >98% GC purity and NMR confirmation to ensure reproducible scale-up and publication-ready data.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 19832-87-2
Cat. No. B020648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
CAS19832-87-2
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)Cl
InChIInChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
InChIKeyBIUBEGIHROOPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methyl-1,4-benzoquinone Overview


2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- (CAS 19832-87-2), also known as 2-chloro-5-methyl-1,4-benzoquinone or 5-chlorotoluquinone, is a halogenated para-benzoquinone derivative with molecular formula C7H5ClO2 and molecular weight 156.57 g/mol . The compound exhibits distinct physicochemical properties, including a melting point of 103.0–107.0 °C and a solid-state appearance ranging from light yellow to amber to dark green powder or crystal . Its electronic structure is characterized by the electron-withdrawing effect of the chlorine substituent and the electron-donating effect of the methyl group, which collectively modulate its redox potential and chemical reactivity relative to other quinone analogs .

Asymmetric chloro/methyl substitution pattern directs selective reactivity
Tunable charge-transfer host-guest chemistry with 1,1′-bi-2-naphthol
Forced ortho regioselectivity in Nenitzescu indole synthesis

Why 2-Chloro-5-methyl-1,4-benzoquinone Is Unique


The presence of a chlorine atom ortho to the methyl group in 2-chloro-5-methyl-1,4-benzoquinone imparts a unique electronic and steric profile that distinguishes it from other substituted para-benzoquinones. The electron-withdrawing chlorine increases the electrophilicity of the quinone ring, enhancing its reactivity as an electron acceptor in charge-transfer complexes and redox processes, while the methyl group provides both electron-donating character and steric bulk that can direct regioselective reactivity [1]. Unlike symmetrical analogs such as 2,5-dimethyl-1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone, this compound presents an asymmetric substitution pattern that enables selective functionalization at either the chlorine-bearing or methyl-bearing carbon, a feature exploited in heterocyclic syntheses [2]. Generic substitution with other alkyl- or halo-quinones therefore risks altered redox potentials, divergent regioselectivity, and compromised synthetic utility, making this specific compound indispensable for applications requiring its precise electronic and steric characteristics.

Symmetrical 2,5-dimethyl-1,4-benzoquinone lacks forced ortho selectivity and yields regioisomeric mixtures.
2,6-Dichloro-1,4-benzoquinone exhibits different crystal packing and cannot replicate the tunable host-guest system.
Generic alkyl/halo-quinones shift redox potentials and reorganization energy, altering electron-transfer kinetics.

2-Chloro-5-methyl-1,4-benzoquinone vs. Analogous Quinones


Charge-Transfer Host System with 1,1′-Bi-2-naphthol

In a direct head-to-head comparison, 2-chloro-5-methyl-1,4-benzoquinone forms a stable charge-transfer (CT) host system with racemic 1,1′-bi-2-naphthol that can variably include aromatic guests (benzene/toluene), electron-acceptor guests (tetrafluoro-1,4-benzoquinone), or alcohol guests (ethanol) by changing the packing of donor-acceptor molecules, yielding a chiral CT complex when ethanol is used [1]. The analogous electron-acceptor tetrafluoro-1,4-benzoquinone itself lacks this tunable host capability, and 2,5-dimethyl-1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone exhibit different crystal packing behaviors due to altered steric and electronic profiles, limiting guest inclusion diversity.

CT host system
Head-to-head comparison
Forms tunable multi-guest host system with 1,1′-bi-2-naphthol; includes aromatics, electron acceptors, alcohols
Enables guest-dependent packing and chiral crystal engineering
TF-BQ acts only as guest, not host component
Crystal Engineering Charge-Transfer Complexes Host-Guest Chemistry

Regioselective Nenitzescu Indole Synthesis

In the Nenitzescu indole synthesis, 2-chloro-5-methyl-1,4-benzoquinone uniquely forces ortho condensation relative to the methyl group, whereas neither methyl nor chlorine substitution alone leads to ortho condensation with p-benzoquinone [1]. The reaction of this compound with β-aminocrotonic esters proceeds to give 5-hydroxyindole derivatives, and the structural outcome was confirmed via decarbalkoxylation and dechlorination (hydrogenolysis with Pd-C catalyst) to the known 2,7-dimethyl-5-hydroxyindole [1]. Under identical reaction conditions, unsubstituted p-benzoquinone or 2,5-dimethyl-1,4-benzoquinone yields isomeric mixtures or different regioisomers, lacking the forced ortho selectivity.

Regioselective indole
Head-to-head comparison
Forces ortho condensation; produces defined 5-hydroxyindole regioisomer
Avoids isomeric mixtures in medicinal chemistry scaffolds
Unsubstituted/dimethyl analogs give regioisomeric mixtures
Heterocyclic Chemistry Indole Synthesis Regioselective Cyclization

Reorganization Energy in Acetonitrile

A cross-study comparable analysis of cyclic voltammetry data reveals that 2,5-disubstituted benzoquinones with a chloro and methyl substitution pattern exhibit distinct reorganization energies (λ) for the first electron uptake process compared to 2,6-disubstituted analogs. The 2,5-disubstitution pattern (CH3/Cl) yields a different λ value than the 2,6-disubstitution pattern (R = CH3, Cl, C(CH3)3) when measured in acetonitrile solution [1]. This difference is attributed to the spatial arrangement of substituents influencing solvent reorganization and intramolecular charge redistribution.

Reorganization energy
Cross-study comparable
Distinct λ for 2,5-disubstitution (CH₃/Cl) vs. 2,6-disubstitution patterns
Impacts electron-transfer kinetics interpretation
Measured in acetonitrile via cyclic voltammetry
Electrochemistry Redox Chemistry Electron Transfer Kinetics

High Analytical Purity and NMR Confirmation

Commercial sources report that 2-chloro-5-methyl-1,4-benzoquinone is routinely supplied with a purity specification of >98.0% as determined by gas chromatography (GC), and the structure is confirmed by NMR spectroscopy . In contrast, 2,5-dimethyl-1,4-benzoquinone and 2,6-dichloro-1,4-benzoquinone may be offered at similar or lower purity grades (e.g., ≥95% GC for some suppliers) and often lack the same level of combined GC and NMR verification . The higher purity and analytical verification reduce the risk of impurities interfering in sensitive synthetic or materials applications.

Analytical purity
Data to verify
Purity >98% (GC); NMR structural confirmation
Supports synthesis reproducibility
Supplier specification; independent verification recommended
Analytical Chemistry Quality Control Synthetic Reliability

Environmental and Safety Profile

2-Chloro-5-methyl-1,4-benzoquinone carries explicit hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H410 (Very toxic to aquatic life with long lasting effects) . In comparison, 2,5-dimethyl-1,4-benzoquinone and 2,6-dichloro-1,4-benzoquinone may have different or less specific aquatic toxicity designations (e.g., H400 for acute aquatic hazard vs. H410 for chronic), and the defined skin sensitization potential (H317) of the target compound may necessitate additional personal protective measures not uniformly required for all quinones [1]. The compound is also specified for storage under inert gas and protection from light, indicating a defined stability profile that impacts procurement and handling logistics .

Safety profile
Cross-study comparable
H302, H317, H410; store under inert gas, protect from light
Handling and waste protocol context
Chronic aquatic toxicity (H410) vs. acute (H400) for dimethyl analog
Environmental Safety Toxicology Regulatory Compliance

2-Chloro-5-methyl-1,4-benzoquinone Applications


Tunable Charge-Transfer Host Systems

Researchers developing supramolecular materials or crystalline host-guest systems can employ 2-chloro-5-methyl-1,4-benzoquinone as an electron-acceptor component that, when combined with 1,1′-bi-2-naphthol, creates a tunable platform capable of including diverse guests (aromatics, electron acceptors, alcohols) [1]. This capability is not shared by other quinone acceptors like tetrafluoro-1,4-benzoquinone, making this compound a unique building block for chiral materials, sensing, and separation technologies.

Regioselective Synthesis of 5-Hydroxyindoles

Medicinal chemists and process chemists seeking to construct 5-hydroxyindole derivatives with high regiochemical fidelity should use 2-chloro-5-methyl-1,4-benzoquinone in Nenitzescu reactions. The compound forces ortho substitution, avoiding isomeric mixtures that complicate purification and reduce yield [2]. This specificity is critical for synthesizing drug candidates and natural product analogs where precise substitution patterns are required.

Electron-Transfer Kinetics in Disubstituted Quinones

Electrochemists investigating the role of substituent patterns on electron-transfer reorganization energy can utilize 2-chloro-5-methyl-1,4-benzoquinone as a representative 2,5-disubstituted quinone. Comparative cyclic voltammetry studies demonstrate that its reorganization energy (λ) differs from that of 2,6-disubstituted analogs [3], making it a valuable probe for structure-activity relationship studies in redox chemistry, organic battery materials, and electron-transfer catalysis.

High-Purity Starting Material

For synthetic routes requiring high-purity quinone building blocks, particularly in benzofuran synthesis or antifungal compound development , procurement of 2-chloro-5-methyl-1,4-benzoquinone with >98% GC purity and NMR structural confirmation ensures reproducibility and minimizes side reactions caused by impurities. This level of quality control is especially important for academic labs publishing structure-activity data and for industrial R&D scaling up to pilot production.

Application
Selection Property
Validation Focus
Tunable CT host systems
Guest-dependent packing with 1,1′-bi-2-naphthol
Crystal inclusion diversity and chiral complex formation
Regioselective 5-hydroxyindole synthesis
Forced ortho-substitution by chloro/methyl pattern
Regioisomeric purity and yield
Electron-transfer kinetics studies
2,5-Disubstitution reorganization energy
Electron transfer rate comparison
High-purity synthetic building block
GC purity specification with NMR structural confirmation
Batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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